(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol
Overview
Description
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom on a cyclohexanol ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butoxycarbonyl-protected amino acids and their derivatives . The reaction conditions often include the use of phosphonium ionic liquids, which provide high thermal stability and low viscosity, facilitating efficient reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection , and various oxidizing or reducing agents depending on the desired transformation. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while deprotection of the Boc group would yield the free amine.
Scientific Research Applications
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its unique reactivity can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to its targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester: This compound features a similar Boc-protected amino group and cyclohexane ring but with an additional carboxylic acid ester group.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds share the Boc-protected amino group but differ in their ionic liquid properties and applications.
Uniqueness
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in the development of pharmaceuticals and other fine chemicals where specific reactivity and binding properties are desired.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJLYZCXMMQWCU-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C[C@H]1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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